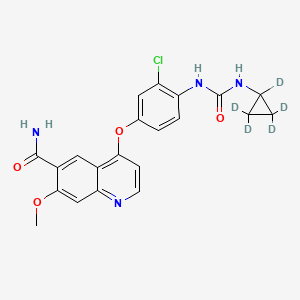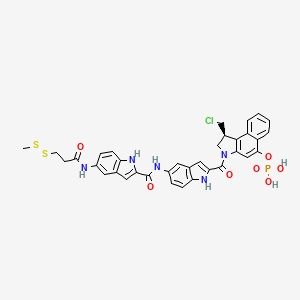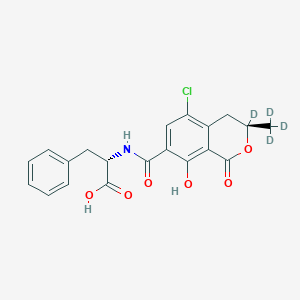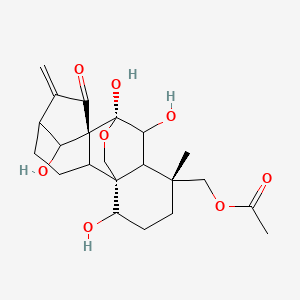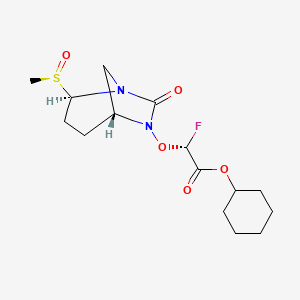
beta-Lactamase-IN-6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-Lactamase-IN-6 is a compound that functions as a beta-lactamase inhibitor. Beta-lactamases are enzymes produced by bacteria that provide resistance to beta-lactam antibiotics such as penicillins and cephalosporins by breaking down the beta-lactam ring present in these antibiotics . This compound is designed to inhibit these enzymes, thereby restoring the efficacy of beta-lactam antibiotics against resistant bacterial strains .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of beta-lactamase inhibitors, including Beta-Lactamase-IN-6, often involves the formation of complex structures such as diazabicyclooctane (DBO) and cyclic boronate . The synthetic routes typically include multiple steps involving the formation of key intermediates, followed by cyclization and functionalization reactions. Common reagents used in these reactions include boronic acids, amines, and various protecting groups to ensure the stability of intermediates .
Industrial Production Methods
Industrial production of beta-lactamase inhibitors like this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Beta-Lactamase-IN-6 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions . Reaction conditions often involve controlled temperatures, pH levels, and the use of catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Beta-Lactamase-IN-6 has a wide range of scientific research applications, including:
Wirkmechanismus
Beta-Lactamase-IN-6 exerts its effects by binding to the active site of beta-lactamase enzymes, thereby inhibiting their activity . This prevents the breakdown of beta-lactam antibiotics, allowing them to effectively target and kill bacterial cells . The molecular targets of this compound include the serine residues in the active site of beta-lactamase enzymes, which are crucial for their catalytic activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Beta-Lactamase-IN-6 include:
- Sulbactam
- Clavulanic acid
- Tazobactam
- Avibactam
- Vaborbactam
Uniqueness
This compound is unique in its structure and mechanism of action compared to other beta-lactamase inhibitors. It possesses a distinct chemical scaffold that allows for more effective inhibition of a broader range of beta-lactamase enzymes . Additionally, its stability and efficacy under various physiological conditions make it a promising candidate for further development and clinical use .
Eigenschaften
Molekularformel |
C15H23FN2O5S |
|---|---|
Molekulargewicht |
362.4 g/mol |
IUPAC-Name |
cyclohexyl (2R)-2-fluoro-2-[[(2R,5R)-2-[(R)-methylsulfinyl]-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl]oxy]acetate |
InChI |
InChI=1S/C15H23FN2O5S/c1-24(21)12-8-7-10-9-17(12)15(20)18(10)23-13(16)14(19)22-11-5-3-2-4-6-11/h10-13H,2-9H2,1H3/t10-,12-,13+,24-/m1/s1 |
InChI-Schlüssel |
USWNHACQHYTNKS-RGOPNGEDSA-N |
Isomerische SMILES |
C[S@@](=O)[C@@H]1CC[C@@H]2CN1C(=O)N2O[C@@H](C(=O)OC3CCCCC3)F |
Kanonische SMILES |
CS(=O)C1CCC2CN1C(=O)N2OC(C(=O)OC3CCCCC3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


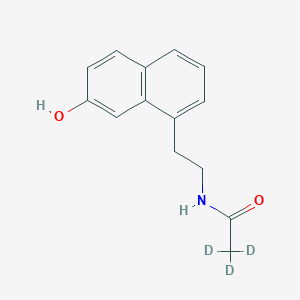
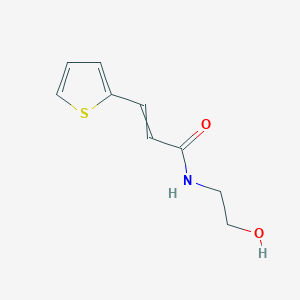
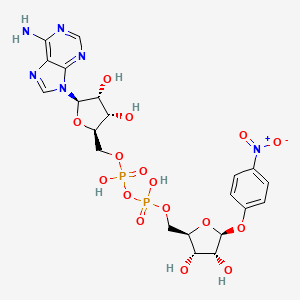

![(2S,3S,4S,5R,6S)-6-[(2S,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxane-2-carboxylic acid](/img/structure/B12428622.png)
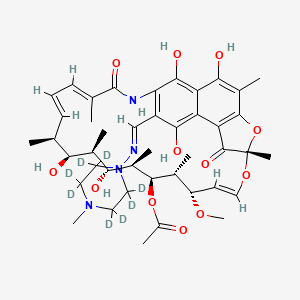
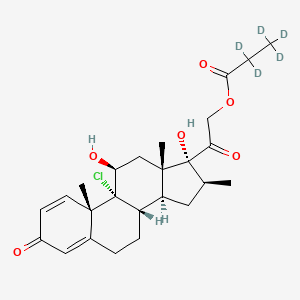

![(2R)-1-(4-cyanopyridin-2-yl)-N-[(1S)-1-[(3,3-difluorocyclobutyl)carbamoyl]-2,3-dihydroinden-1-yl]-N-(3,5-difluorophenyl)-5-oxopyrrolidine-2-carboxamide](/img/structure/B12428643.png)
